A Technical Guide to DL-Glyceraldehyde-13C,d for Researchers and Drug Development Professionals
A Technical Guide to DL-Glyceraldehyde-13C,d for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Properties, Experimental Applications, and Metabolic Significance of Isotopically Labeled Glyceraldehyde.
This technical guide provides a comprehensive overview of the chemical properties of DL-Glyceraldehyde-13C,d, a stable isotope-labeled compound crucial for advanced biochemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document details the compound's characteristics, its application in key experimental protocols, and its role in fundamental metabolic pathways.
Core Chemical Properties
DL-Glyceraldehyde-13C,d is a specialized form of DL-Glyceraldehyde, the simplest of the aldose monosaccharides. This isotopically labeled version incorporates both Carbon-13 (¹³C) and deuterium (d, ²H), making it a valuable tool for tracer studies in metabolic research and as an internal standard in mass spectrometry-based quantification.[1] The heavy isotopes provide a distinct mass signature, allowing it to be distinguished from its unlabeled counterparts in biological samples.
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of various isotopically labeled DL-Glyceraldehyde compounds. While specific data for the dually labeled "DL-Glyceraldehyde-13C,d" is limited, the properties of singly labeled variants provide a strong reference point, as the physicochemical characteristics are largely comparable.
| Property | DL-Glyceraldehyde-1-¹³C | DL-Glyceraldehyde-1,2,3-¹³C₃ | Unlabeled DL-Glyceraldehyde |
| CAS Number | 70849-18-2 | 478529-56-5[] | 56-82-6[] |
| Molecular Formula | ¹³CH₅O₃ | [¹³C]₃H₆O₃[] | C₃H₆O₃ |
| Molecular Weight | 91.07 g/mol | 93.06 g/mol [][3] | 90.08 g/mol |
| Appearance | Colorless solution (0.1 M in water)[] | Colorless Solution[] | White crystalline powder or syrupy liquid[4] |
| Isotopic Purity | ≥99 atom % ¹³C | 99%[3] | N/A |
| Chemical Purity | ≥99% (CP) | 98%[5][6] | >94% (GC)[4] |
| Solubility | Soluble in water | Easily soluble in water; slightly soluble in DMSO[] | Soluble in water |
| Storage Temperature | 2-8°C | Room temperature, away from light and moisture[3] | 2-8°C |
| Melting Point | N/A (as solution) | N/A (as solution) | 144-145°C[4] |
Role in Metabolic Pathways
DL-Glyceraldehyde is a pivotal intermediate in central carbohydrate metabolism, primarily in the glycolysis and gluconeogenesis pathways.[7] Its phosphorylated form, glyceraldehyde-3-phosphate (G3P), is a key molecule in these sequences.
Glycolysis
In glycolysis, the six-carbon glucose molecule is broken down into two three-carbon pyruvate molecules, generating ATP and NADH for cellular energy.[8][9] Fructose-1,6-bisphosphate is cleaved to form G3P and dihydroxyacetone phosphate (DHAP). DHAP is then isomerized to G3P, meaning that one molecule of glucose yields two molecules of G3P that proceed through the remainder of the glycolytic pathway.[8][10][11]
Caption: The role of Glyceraldehyde-3-phosphate in the Glycolysis pathway.
Gluconeogenesis
Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates such as pyruvate, lactate, glycerol, and certain amino acids.[12][13] This process is essentially the reverse of glycolysis, with bypass reactions for the irreversible steps.[14] G3P is a critical intermediate in this pathway, where two molecules of G3P combine (one after being converted to DHAP) to form fructose-1,6-bisphosphate, which is then eventually converted to glucose.[15]
Caption: The role of Glyceraldehyde-3-phosphate in the Gluconeogenesis pathway.
Experimental Protocols and Applications
DL-Glyceraldehyde-13C,d is primarily utilized in two main types of experimental applications: as an internal standard for quantitative mass spectrometry and in metabolic flux analysis.
Use as a Stable Isotope-Labeled Internal Standard
In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard for achieving accurate and reproducible results.[16] The SIL internal standard, which is chemically identical to the analyte of interest but has a different mass, is added at a known concentration to all samples. This allows for the correction of variability that can be introduced during sample preparation, injection, and ionization in the mass spectrometer.[17][18]
Experimental Workflow:
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Selection of Internal Standard: DL-Glyceraldehyde-13C,d is an ideal internal standard for the quantification of unlabeled glyceraldehyde due to its identical chemical properties and distinct mass.
-
Preparation of Standard Solutions: A stock solution of DL-Glyceraldehyde-13C,d is prepared in a suitable solvent (e.g., ultrapure water). This is used to create a working solution at a concentration within the expected range of the analyte in the samples.
-
Sample Spiking: A precise volume of the internal standard working solution is added to all samples, calibration standards, and quality control samples before any sample processing steps.
-
Sample Preparation: The samples are then subjected to the necessary preparation steps, such as protein precipitation, extraction, and derivatization.
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LC-MS Analysis: The prepared samples are analyzed by LC-MS. The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of both the unlabeled glyceraldehyde and the labeled internal standard.
-
Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard for each sample. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then calculated from this calibration curve.
Caption: Workflow for using DL-Glyceraldehyde-13C,d as an internal standard.
Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[19] By introducing a stable isotope-labeled substrate, such as a ¹³C-labeled glyceraldehyde, into a cell culture or organism, researchers can trace the path of the labeled atoms through the metabolic network. The distribution of the isotopes in downstream metabolites provides information about the relative activities of different metabolic pathways.[20][21]
Experimental Protocol Outline:
-
Cell Culture and Labeling: Cells are cultured in a defined medium. The standard substrate (e.g., glucose) is then replaced with a medium containing the isotopically labeled tracer, such as DL-Glyceraldehyde-¹³C,d. The cells are incubated for a period sufficient to reach a metabolic and isotopic steady state.
-
Metabolite Extraction: The metabolic activity is quenched rapidly, and intracellular metabolites are extracted from the cells.
-
Derivatization (Optional): Depending on the analytical method, metabolites may be derivatized to improve their stability and chromatographic properties.
-
Mass Spectrometry or NMR Analysis: The isotopic labeling patterns of the extracted metabolites are measured using mass spectrometry (e.g., GC-MS or LC-MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[19]
-
Flux Calculation: The measured mass isotopomer distributions are used as input for computational models that calculate the intracellular metabolic fluxes. This involves solving a system of algebraic equations that describe the atom transitions in the metabolic network.
The use of DL-Glyceraldehyde-¹³C,d in MFA can provide specific insights into the fluxes through glycolysis, gluconeogenesis, and connected pathways like the pentose phosphate pathway and the TCA cycle.[22]
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. DL-Glyceraldehyde (1,2,3-¹³Câ, 99%) 0.1M aqueous solution - Cambridge Isotope Laboratories, CLM-6172-PK [isotope.com]
- 4. alkemix.eu [alkemix.eu]
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- 7. medchemexpress.com [medchemexpress.com]
- 8. Khan Academy [khanacademy.org]
- 9. assaygenie.com [assaygenie.com]
- 10. Step by Step of Glycolysis - Creative Proteomics [creative-proteomics.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Gluconeogenesis - Wikipedia [en.wikipedia.org]
- 13. microbenotes.com [microbenotes.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. nebiolab.com [nebiolab.com]
- 18. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 19. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 20. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
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